molecular formula C8H16O3 B106790 Isoamyl lactate CAS No. 19329-89-6

Isoamyl lactate

Cat. No.: B106790
CAS No.: 19329-89-6
M. Wt: 160.21 g/mol
InChI Key: CRORGGSWAKIXSA-UHFFFAOYSA-N
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Description

Isoamyl lactate, also known as 3-methylbutyl 2-hydroxypropanoate, is an ester formed from isoamyl alcohol and lactic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C8H16O3, and it has a molecular weight of 160.21 g/mol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isoamyl lactate are not fully understood. It is known that it is involved in various biochemical reactions. It is produced through the esterification of lactic acid and isoamyl alcohol . The enzymes and proteins it interacts with are yet to be identified.

Cellular Effects

Lactate, a component of this compound, has been shown to play a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Molecular Mechanism

It is known that it is produced through the esterification of lactic acid and isoamyl alcohol . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Temporal Effects in Laboratory Settings

Lactate, a component of this compound, has been shown to have effects on the metabolic rates and cytokine production of cells over time .

Dosage Effects in Animal Models

Lactate, a component of this compound, has been shown to have beneficial haemodynamic effects in animal models of endotoxic shock .

Metabolic Pathways

This compound is involved in the esterification pathway where lactic acid and isoamyl alcohol are converted into this compound . The enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels are yet to be identified.

Transport and Distribution

Lactate, a component of this compound, has been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Lactate, a component of this compound, has been shown to aggregate in distinct patterns within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl lactate is typically synthesized through an esterification reaction between isoamyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or a supported sodium bisulfate catalyst. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The use of supported sodium bisulfate as a catalyst has been shown to be effective, providing high yields and mild reaction conditions. The reaction is conducted at a temperature of around 105°C, and the water produced is continuously removed to shift the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: Isoamyl lactate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed back to isoamyl alcohol and lactic acid in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

    Oxidation: this compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Major Products Formed:

  • **Hydro

Properties

IUPAC Name

3-methylbutyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORGGSWAKIXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858801
Record name Isopentyl lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19329-89-6
Record name Isoamyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19329-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopentyl lactate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOAMYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is isoamyl lactate primarily used for?

A1: this compound finds significant use as a flavoring agent, particularly in the food and beverage industry. Its presence contributes to specific aroma profiles, notably in alcoholic beverages like wine. Research indicates that the type of closure used for wine bottles can influence the concentration of this compound, impacting the final sensory experience. [, ]

Q2: Can this compound be found naturally?

A2: Yes, this compound naturally occurs in various fruits, contributing to their characteristic aromas. This natural presence makes it a desirable flavor additive in food products. []

Q3: How is this compound synthesized in a laboratory setting?

A3: this compound is typically synthesized through the esterification of lactic acid with isoamyl alcohol. This reaction is often facilitated by catalysts, with numerous studies exploring efficient catalytic systems. Researchers have investigated various catalysts, including strong acidic cationic exchange resins, titanium sulfate, sodium bisulfate monohydrate, and even vitamin C. [, , , ]

Q4: Are there any studies on optimizing the synthesis of this compound?

A4: Yes, multiple research efforts have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Factors such as catalyst type and concentration, molar ratio of reactants, reaction time, and temperature have been meticulously studied. For instance, a study highlighted the effectiveness of titanium sulfate as a catalyst, achieving a high esterification yield of 98.38% under optimized conditions. []

Q5: Beyond traditional catalysts, are there alternative approaches to synthesizing this compound?

A5: Research explores environmentally friendly alternatives for this compound synthesis. One study demonstrated the successful use of vitamin C as a catalyst, offering a greener alternative to conventional strong acids like sulfuric acid. []

Q6: What are the key considerations when choosing a catalyst for this compound synthesis?

A6: Catalyst selection significantly impacts the efficiency and environmental impact of this compound production. Strong acidic cationic exchange resins, resin-supported Lewis acids, sodium bisulfate monohydrate, solid super acids, heteropoly acids, and molecular sieves are identified as suitable options for this process. []

Q7: Apart from its role as a flavoring agent, are there other applications for this compound?

A7: this compound is also investigated for its potential as a green solvent. Research suggests its use in solvent compositions, potentially contributing to more environmentally friendly industrial processes. []

Q8: Are there specific analytical techniques used to study this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of this compound, particularly in complex mixtures like wine and other beverages. [, , ]

Q9: How do researchers analyze the sensory impact of this compound in beverages like wine?

A9: Sensory analysis, often conducted by trained panels, plays a crucial role in evaluating the impact of this compound on the aroma profile of wine. These analyses, combined with statistical methods like Principal Component Analysis (PCA), help establish correlations between volatile compounds like this compound and specific sensory attributes. [, ]

Q10: Has research explored the relationship between microbial activity and this compound production in fermented beverages?

A10: Yes, studies have investigated the role of microorganisms in the production of volatile compounds, including this compound, during fermentation. For instance, research on flat peach wine fermentation revealed a correlation between the presence of specific bacterial genera (Fructobacillus, Leuconostoc, Lactobacillus) and the production of this compound. These findings highlight the contribution of microbial metabolism to the final aroma profile of fermented beverages. [, ]

Q11: Are there any concerns regarding the stability of this compound in different formulations?

A11: While specific data on this compound's stability in various formulations is limited in the provided research, it is a crucial aspect to consider, especially in food and beverage applications. Factors such as pH, temperature, and exposure to light can potentially influence its stability over time. []

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